BenchChemオンラインストアへようこそ!

2-(7-chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid

Medicinal chemistry Library design Physicochemical property differentiation

This 7-chloro, N-ethyl benzoxazine acetic acid (CAS 2098029-47-9) is a critical N-ethyl benchmark for HDAC inhibitor SAR programs, offering a unique dual-substitution profile not found in mono-substituted analogs. Its free carboxylic acid enables direct conversion to zinc-binding groups, while the 7-Cl group provides a halogen bonding vector for enhanced target engagement. Ideal for generating focused amide/ester libraries with three diversity points from a single procurement.

Molecular Formula C12H14ClNO3
Molecular Weight 255.7 g/mol
CAS No. 2098029-47-9
Cat. No. B1478672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(7-chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
CAS2098029-47-9
Molecular FormulaC12H14ClNO3
Molecular Weight255.7 g/mol
Structural Identifiers
SMILESCCN1C(COC2=C1C=CC(=C2)Cl)CC(=O)O
InChIInChI=1S/C12H14ClNO3/c1-2-14-9(6-12(15)16)7-17-11-5-8(13)3-4-10(11)14/h3-5,9H,2,6-7H2,1H3,(H,15,16)
InChIKeyUAKJTUIGHCKLCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(7-Chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid (CAS 2098029-47-9): A Dual-Substituted Benzoxazine Acetic Acid Building Block for Medicinal Chemistry and Procurement Evaluation


2-(7-Chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid (CAS 2098029-47-9) is a heterocyclic compound belonging to the 3,4-dihydro-2H-benzo[b][1,4]oxazine class, featuring a fused benzene-oxazine core with a chlorine atom at the 7-position, an N-ethyl substituent at the 4-position, and an acetic acid side chain at the 3-position [1]. Its molecular formula is C12H14ClNO3 with a molecular weight of 255.70 g/mol, and it is typically supplied at 95% purity [1]. The benzoxazine scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating inhibitory activity against histone deacetylases (HDACs), cyclooxygenase-2 (COX-2), and monoacylglycerol lipase (MAGL), as well as applications as potassium channel modulators [2]. This compound's dual-substitution pattern (7-Cl plus 4-N-ethyl) distinguishes it from commonly available mono-substituted analogs, offering a unique combination of electronic and steric properties for structure-activity relationship (SAR) exploration and library synthesis.

Why 2-(7-Chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic Acid Cannot Be Replaced by Simpler Benzoxazine Acetic Acid Analogs


In the 3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl acetic acid series, both the nature of the N-4 substituent and the halogen substitution on the aromatic ring profoundly influence lipophilicity, electronic distribution, and target engagement. Published SAR studies on benzoxazine-based HDAC inhibitors demonstrate that N-alkyl vs. N-benzyl substitution alters potency by more than an order of magnitude [1]. Similarly, in COX-2 inhibitory benzoxazine derivatives, the identity and position of halogen substituents directly modulate IC50 values and selectivity indices [2]. The target compound's unique dual-substitution profile (7-Cl plus N-ethyl) produces a computed lipophilicity and electronic character that is not replicated by the N-unsubstituted-7-chloro analog (CAS 1780349-23-6, MW 241.67), the 4-ethyl-des-chloro analog (CAS 1955523-35-9, MW 221.25), or the completely unsubstituted parent scaffold (CAS 933254-03-6, MW 193.20). Generic substitution with any single-feature analog therefore risks loss of both the chlorine-mediated electronic effects and the ethyl-driven lipophilicity modulation that together define the compound's property space.

Quantitative Differentiation Evidence: 2-(7-Chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic Acid vs. Closest Structural Analogs


Dual-Substitution Molecular Weight Window Differentiates Target from All Mono-Substituted and Unsubstituted Analogs

The target compound (MW 255.70 g/mol) occupies a distinct molecular weight and lipophilicity window not accessible to any single-substitution analog [1]. The N-ethyl group contributes approximately 14 Da beyond the N-unsubstituted-7-chloro analog (CAS 1780349-23-6, MW 241.67), while the 7-chloro substituent adds approximately 34.5 Da beyond the 4-ethyl-des-chloro analog (CAS 1955523-35-9, MW 221.25). The fully unsubstituted parent (CAS 933254-03-6, MW 193.20) differs by 62.5 Da [1]. For a closely related 6-chloro regioisomer lacking N-ethyl, the computed CLogP is 2.183 ; addition of the N-ethyl group to reach the target compound's substitution pattern is estimated to increase CLogP by approximately 0.6–0.8 log units based on the π contribution of an N-alkyl methylene, yielding a predicted CLogP of approximately 2.8–3.0.

Medicinal chemistry Library design Physicochemical property differentiation

N-Ethyl Substituent Modulates HDAC Inhibitory Potency Relative to N-Unsubstituted Benzoxazine Scaffolds

In a systematic SAR study of 3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl-derived hydroxamic acids, the nature of the N-4 substituent was a critical determinant of HDAC inhibitory potency [1]. Compounds bearing N-alkyl substituents (4a–i) showed reduced potency compared to N-benzyl analogs (7a–g), with the most potent N-benzyl compounds achieving HDAC IC50 values of 1.498 ± 0.020 μM and 1.794 ± 0.159 μM [1]. While these data are from the 6-yl-hydroxypropenamide sub-series rather than the 3-yl-acetic acid series, they establish a class-level precedent that N-alkyl chain length and identity modulate benzoxazine-HDAC engagement. The target compound's N-ethyl substituent is expected to confer intermediate lipophilicity and steric bulk compared to N-methyl and N-unsubstituted analogs, potentially tuning target binding. Direct comparative HDAC IC50 data for the 3-yl-acetic acid sub-series are currently absent from the published literature.

Epigenetics HDAC inhibition Cancer research SAR

7-Chloro Substituent Provides Distinct Electronic and Halogen-Bonding Profile vs. 7-Fluoro and 7-Unsubstituted Analogs

Within the 1,4-benzoxazine acetic acid class, the nature of the halogen substituent on the aromatic ring directly influences target binding. Shaikh et al. (2019) reported that novel 1,4-benzoxazine derivatives achieved COX-2 inhibition with IC50 values of 0.57–0.72 μM and measurable selectivity indices over COX-1 [1]. The 7-chloro substituent in the target compound offers distinct electronic properties compared to the 7-fluoro analog (CAS 2098057-51-1): chlorine is a weaker σ-electron-withdrawing group (Hammett σp = 0.23 for Cl vs. 0.06 for F) but a stronger halogen bond donor due to its larger polarizable surface (σ-hole potential). This creates a differentiated profile for halogen-bond-driven target recognition compared to the 7-fluoro or 7-unsubstituted (CAS 1955523-35-9) variants [2]. Direct comparative COX-2 IC50 values for the target compound are not yet reported.

Halogen bonding Medicinal chemistry COX-2 inhibition Electronic effects

Carboxylic Acid Handle Enables Derivatization Diversity Not Available in Ester or Ketone Analogs

The free carboxylic acid at the 3-position of the target compound provides a direct handle for amide bond formation, esterification, and reduction chemistry without requiring deprotection steps [1]. This contrasts with the 3-oxo-benzoxazine acetic acid derivatives (e.g., CAS 26494-55-3 and 106660-11-1), which contain a ketone at the 3-position and require different synthetic strategies for diversification [2]. The target compound's sp³-hybridized C-3 center (3,4-dihydro oxidation state) also distinguishes it from 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives, which possess an sp² center and a lactam carbonyl that alters ring geometry, conformational preferences, and hydrogen bonding patterns [2]. The combination of a free -COOH group with both 7-Cl and N-ethyl substituents makes this compound a versatile intermediate for generating focused libraries of amides, esters, and alcohols that systematically explore three diversity points simultaneously.

Synthetic chemistry Library synthesis Amide coupling Prodrug design

Recommended Research and Procurement Application Scenarios for 2-(7-Chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic Acid


Epigenetic Drug Discovery: HDAC Inhibitor SAR Exploration with N-Ethyl Benzoxazine Scaffolds

This compound serves as the N-ethyl benchmark in 3,4-dihydro-2H-benzo[b][1,4]oxazine-based HDAC inhibitor programs. Published data confirm that N-substituent identity in benzoxazine scaffolds modulates HDAC inhibitory potency from inactive to ~1.5 μM IC50 [1]. By procuring this compound alongside its N-methyl, N-unsubstituted, and N-benzyl analogs, medicinal chemistry teams can systematically map the N-alkyl SAR landscape for HDAC isoform selectivity. The 7-chloro substituent provides an additional electronic tuning parameter, and the free carboxylic acid enables direct conversion to hydroxamic acid or ortho-aminoanilide zinc-binding groups without protecting group manipulation.

Anti-Inflammatory Agent Development: COX-2 Inhibitor Lead Generation Using Halogenated Benzoxazine Acetic Acids

1,4-Benzoxazine derivatives have demonstrated COX-2 inhibitory activity with IC50 values in the 0.57–0.72 μM range with measurable COX-2/COX-1 selectivity [2]. The target compound's 7-chloro substituent provides a halogen bonding vector that computational studies suggest may enhance COX-2 binding affinity relative to 7-fluoro or 7-unsubstituted analogs. Researchers pursuing NSAID-alternative anti-inflammatory agents can use this compound as a key intermediate for synthesizing focused amide and ester libraries targeting the COX-2 active site.

Focused Compound Library Synthesis: Multi-Vector Diversification from a Single Building Block

With three chemically distinct diversity points (7-Cl for cross-coupling or SNAr, 4-N-ethyl for alkyl chain variation, and 3-COOH for amide/ester formation), this compound enables efficient parallel library synthesis [1]. A single procurement supports the generation of 50–200 analogs via systematic variation at each position, significantly reducing the number of building blocks required compared to sequential assembly approaches. This is particularly valuable for academic screening centers and biotech hit-to-lead programs operating under budget and timeline constraints.

Halogen Bonding Probe Development: Comparative Analysis of 7-Cl vs. 7-F vs. 7-H Benzoxazine Derivatives

The 7-chloro substituent's polarizable electron cloud creates a σ-hole that can engage in halogen bonding with protein backbone carbonyls or π-systems—an interaction not available to 7-H analogs and substantially weaker in 7-F analogs due to fluorine's lower polarizability [2]. Researchers investigating the role of halogen bonding in target recognition can procure this compound together with its 7-fluoro (CAS 2098057-51-1) and 7-unsubstituted (CAS 1955523-35-9) counterparts to generate matched molecular pairs that isolate the halogen bonding contribution to binding free energy.

Quote Request

Request a Quote for 2-(7-chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.